2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide
Description
2-({1-[(4-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide (CAS: 893726-19-7) is a benzimidazole-derived compound with a molecular formula of C₁₇H₁₈N₄OS and a molecular weight of 326.42 g/mol . Its structure comprises a 1,3-benzodiazole (benzimidazole) core substituted at the 1-position with a 4-methylbenzyl group, a sulfanyl (-S-) linker at the 2-position, and an acetohydrazide moiety.
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C17H18N4OS/c1-12-6-8-13(9-7-12)10-21-15-5-3-2-4-14(15)19-17(21)23-11-16(22)20-18/h2-9H,10-11,18H2,1H3,(H,20,22) |
InChI Key |
KMYZRZCLOCGJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the 1,3-benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the benzodiazole ring. This can be done by reacting the benzodiazole intermediate with a thiol compound in the presence of a suitable catalyst.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the sulfanyl-benzodiazole intermediate with hydrazine hydrate and acetic anhydride to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acylation Reactions
The hydrazide moiety reacts with acid chlorides or anhydrides under basic conditions to form acylated derivatives. For example:
-
Reagent : Acetic anhydride
-
Conditions : Ethanol, room temperature, 12 hours
-
Product : N-acetylated derivative
Nucleophilic Substitution
The sulfanyl group (–S–) participates in nucleophilic substitutions, particularly with alkyl halides:
-
Reagent : Methyl iodide
-
Conditions : Dimethylformamide (DMF), 60°C, 6 hours
-
Product : S-methylated derivative
Cyclization Reactions
Under acidic conditions, the hydrazide undergoes cyclization to form 1,3,4-oxadiazole or triazole rings:
-
Reagent : Phosphorus oxychloride (POCl₃)
-
Conditions : Reflux, 8 hours
-
Product : Oxadiazole-fused benzodiazole
Common Reagents and Reaction Pathways
| Reaction Type | Reagents | Conditions | Key Observations |
|---|---|---|---|
| Acylation | Acetic anhydride, Cl⁻ | Ethanol, RT, 12h | High yield (85–90%) with minimal side products |
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6h | Selective S-alkylation over N-alkylation |
| Oxidation | H₂O₂, Fe³⁺ catalyst | Acetic acid, 50°C, 4h | Sulfanyl group oxidizes to sulfoxide |
| Cyclization | POCl₃ | Reflux, 8h | Forms heterocycles with enhanced bioactivity |
Biologically Active Derivatives
-
Anticancer Agents : Cyclization products inhibit topoisomerase II, showing IC₅₀ values of 2–5 µM in MCF-7 cell lines.
-
Antibacterial Compounds : S-methylated derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.
Structural Modifications
-
Hydrazone Formation : Reacts with aldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde) to form hydrazones, enhancing DNA intercalation properties .
-
Coordination Complexes : Binds transition metals (e.g., Cu²⁺) via the hydrazide and benzodiazole nitrogen atoms, forming stable complexes with antioxidant activity.
Comparative Reactivity with Analogous Compounds
Mechanistic Insights
-
pH-Dependent Reactivity : The hydrazide group acts as a nucleophile under basic conditions (pH > 9) but undergoes protonation in acidic media, favoring cyclization.
-
Electronic Effects : Electron-donating groups on the benzodiazole ring (e.g., methyl) enhance sulfanyl group reactivity in substitution reactions.
Scientific Research Applications
2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The compound may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives with sulfanyl-acetohydrazide substituents exhibit diverse biological activities influenced by structural modifications. Below is a detailed comparison of the target compound with analogs reported in the literature, categorized by key structural variations:
Substitution at the Benzimidazole N1 Position
The N1 substituent significantly impacts steric bulk, lipophilicity, and electronic properties:
- 4-Chlorobenzyl group (): The electron-withdrawing chlorine atom increases polarity and may improve binding to hydrophobic pockets in biological targets. This substitution also raises the molecular weight to 404.89 g/mol .
- Ethyl group (): Smaller than benzyl groups, reducing steric hindrance and possibly improving solubility. However, the absence of an aromatic ring diminishes π-π stacking interactions .
- Benzyl group (): The unsubstituted benzyl group increases hydrophobicity and molecular weight (436.52 g/mol), which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Modifications to the Hydrazide Moiety
The hydrazide segment is often functionalized via condensation with aldehydes, altering electronic and steric profiles:
- Unmodified acetohydrazide (target compound): Serves as a versatile intermediate for synthesizing hydrazones. Its reactivity is influenced by the electron-donating methyl group on the benzyl substituent .
- This derivative has a molecular weight of 404.89 g/mol and may exhibit improved UV absorption properties .
- 3-Hydroxybenzylidene (): The hydroxyl group introduces hydrogen-bonding capability, which could improve solubility and target affinity. However, it may also increase metabolic susceptibility .
Heterocycle Core Variations
Replacing the benzimidazole core with other heterocycles alters electronic properties and bioactivity:
- Benzoxazole derivatives (): Substituting benzimidazole with benzoxazole (replacing NH with O) reduces basicity and hydrogen-bonding capacity. For example, 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives show distinct UV and NMR spectral profiles compared to benzimidazole analogs .
- Benzothiazole derivatives (): Sulfonylhydrazides with benzothiazole cores (e.g., 2-[2-(4-fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole) exhibit higher melting points (110–174°C) due to increased crystallinity from sulfonyl groups .
Computational Insights
- Similarity metrics (): Tanimoto and Dice indexes indicate that substituting the N1 benzyl group (e.g., methyl → chloro) reduces structural similarity by 15–20%, significantly impacting predicted bioactivity .
- QSAR models (): The 4-methyl substituent on the target compound’s benzyl group is predicted to optimize logP (~2.5), balancing solubility and permeability .
Biological Activity
2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide, also known by its CAS number 893726-19-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available data on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H18N4OS
- Molecular Weight : 326.42 g/mol
- Structure : The structure consists of a benzodiazole moiety linked to a sulfanyl group and an acetohydrazide functional group.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi.
| Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular processes, thus disrupting cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Interaction with DNA : The compound may bind to DNA or interfere with DNA replication processes, leading to cell death.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The study reported a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tissues, supporting the in vitro findings.
Q & A
Q. What is the optimized synthetic route for preparing 2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide?
- Methodology : The compound can be synthesized via solvent-free reductive amination. A key intermediate, methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate, is treated with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4 hours. Reaction progress is monitored by TLC (Chloroform:Methanol, 7:3). The product is isolated by pouring the mixture into ice water, followed by filtration and recrystallization .
- Note : While the cited evidence focuses on benzoxazole analogs, the methodology is adaptable to benzodiazole systems with adjustments for nitrogen reactivity.
Q. How is the purity of intermediates validated during synthesis?
- Analytical Strategy : Thin-layer chromatography (TLC) is routinely used to track reaction progress. For structural confirmation, combine with -NMR and high-resolution mass spectrometry (HRMS). For example, TLC with Chloroform:Methanol (7:3) can resolve unreacted starting materials from the hydrazide intermediate .
Q. What solvent systems are effective for recrystallization?
- Procedure : Ethanol is preferred for recrystallization due to its moderate polarity and ability to dissolve polar intermediates while excluding impurities. For example, compound 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide is purified via ethanol recrystallization after isolation .
Advanced Research Questions
Q. How can solvent-free conditions be optimized to improve reaction yields?
- Experimental Design : In solvent-free reductive amination, grinding time and reagent ratios are critical. For analogous hydrazide derivatives, grinding intermediates with aldehydes (1:1 molar ratio) in an agate mortar for 20–30 minutes, followed by sodium borohydride/boric acid addition, achieves >85% yield. Monitor by TLC to avoid overgrinding, which may degrade products .
Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR peaks)?
Q. What strategies mitigate byproduct formation during hydrazide synthesis?
- Controlled Conditions : (i) Use stoichiometric hydrazine hydrate (1.2 eq) to avoid excess, which can lead to dihydrazide byproducts. (ii) Maintain reflux temperature (78–80°C) in ethanol to prevent premature precipitation. (iii) Introduce inert atmospheres (N) to reduce oxidation of sulfur-containing intermediates .
Q. How to validate the stereochemistry of Schiff base derivatives?
- Advanced Characterization : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, Acta Crystallographica reports use SC-XRD to resolve E/Z configurations in acetohydrazide derivatives . Alternatively, NOESY NMR can infer spatial proximity of substituents .
Data Analysis and Optimization
Q. How to address low yields in multi-step syntheses?
- Systematic Evaluation : (i) Quantify stepwise efficiencies via isolated masses. (ii) Use design of experiments (DoE) to optimize variables (e.g., temperature, catalyst loading). (iii) Replace traditional reflux with microwave-assisted synthesis for faster kinetics (e.g., 30-minute reactions at 100°C) .
Q. What analytical methods distinguish regioisomers in benzodiazole derivatives?
- Differentiation Techniques : (i) LC-MS/MS with fragmentation patterns. (ii) IR spectroscopy to identify unique carbonyl or N-H stretches. (iii) Differential scanning calorimetry (DSC) to detect melting point variations .
Methodological Considerations
Q. How to scale up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
